Decahydroquinoline

Asymmetric Synthesis Chiral Auxiliary Design Stereoselective Alkylation

Decahydroquinoline (DHQ, ≥95%, cis/trans mixture) features bridgehead stereocenters at C4a/C8a enabling predictable alkylation diastereoselectivity for total synthesis of pumiliotoxin-C, lepadin alkaloids, and Myrioneuron natural products. Validated pharmacophore for peripherally selective CB2 agonists (>100-fold over CB1), Class I antiarrhythmics with NO-mediated coronary vasodilation, and non-opioid analgesics (PAS-70/PAS-71) exceeding metamizol efficacy. Also serves as HDN catalyst calibration standard for petroleum refining. Research and bulk quantities available.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 2051-28-7
Cat. No. B1201275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinoline
CAS2051-28-7
Synonymscis-decahydroquinoline-5-carboxylic acid
decahydroquinoline
decahydroquinoline-5-carboxylic acid
decahydroquinoline-5-carboxylic acid hydrochloride, (4aalpha,5beta,8aalpha)-isomer
DHQ-5-CA
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCN2
InChIInChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2
InChIKeyPOTIYWUALSJREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinoline (CAS 2051-28-7) – A Fully Saturated Bicyclic Amine Scaffold for Stereochemically Defined Synthesis and Bioactive Derivative Development


Decahydroquinoline (DHQ), also known as perhydroquinoline, is a fully saturated nitrogen-containing bicyclic heterocycle with molecular formula C₉H₁₇N and molecular weight 139.24 g/mol [1]. Unlike its aromatic precursor quinoline or partially saturated analogs such as 1,2,3,4-tetrahydroquinoline, DHQ exists as a mixture of cis and trans ring-fused diastereomers, a stereochemical feature that critically governs both its synthetic utility and the biological activity of its derivatives [2]. The core scaffold possesses a predicted pKa of 10.85±0.10, a topological polar surface area of 12 Ų, and an XLogP3-AA value of 2, indicating moderate lipophilicity and basicity suitable for pharmaceutical development [1]. DHQ serves as a versatile chiral building block, a key intermediate in alkaloid synthesis, and the foundational framework for multiple classes of bioactive compounds, including CB2 receptor agonists, Class I antiarrhythmic agents, and non-opioid analgesics [2][3].

Why In‑Class Substitution of Decahydroquinoline with Tetrahydroquinoline or Decahydroisoquinoline Compromises Synthetic and Biological Outcomes


The saturated decahydroquinoline framework cannot be substituted with partially hydrogenated analogs such as 1,2,3,4-tetrahydroquinoline or regioisomeric saturated scaffolds like decahydroisoquinoline without fundamentally altering reaction trajectories, stereochemical outcomes, and pharmacological profiles. Decahydroquinoline possesses two bridgehead stereocenters (C4a and C8a), giving rise to distinct cis and trans ring-fused diastereomers that exhibit markedly different conformational preferences, alkylation stereoselectivity, and biological activities [1]. In contrast, 1,2,3,4-tetrahydroquinoline retains aromatic character in the carbocyclic ring, eliminating the stereochemical complexity and conformational constraints that define DHQ's utility as a chiral auxiliary and stereochemically precise pharmacophore [2]. Decahydroisoquinoline, while also fully saturated and sharing the same molecular formula (C₉H₁₇N), differs fundamentally in nitrogen ring position: the nitrogen atom resides in the six‑membered ring of DHQ versus the fused position in decahydroisoquinoline, resulting in distinct basicity, lipophilicity, and receptor recognition patterns [3]. These structural and stereoelectronic differences manifest in divergent synthetic accessibility, catalyst compatibility, and therapeutic target engagement—generic substitution introduces uncontrolled variables that cannot be mitigated by simple concentration adjustment.

Decahydroquinoline (CAS 2051-28-7) – Quantified Differentiation Evidence for Scientific Procurement and Selection


Stereochemistry‑Driven Alkylation Selectivity: Cis‑DHQ Delivers Equatorial Alkylation While Trans‑DHQ Favors Axial Attack

The stereochemical configuration of the decahydroquinoline ring junction dictates the stereochemical outcome of α-alkylation reactions. In a direct comparative study using t‑Boc and formamidine‑activated derivatives, cis‑decahydroquinoline underwent alkylation with essentially complete equatorial selectivity, whereas trans‑decahydroquinoline under identical activation conditions produced predominantly axial alkylation products [1]. This divergent stereochemical outcome arises from the distinct conformational preferences of the two ring‑fused diastereomers, a property not shared by monocyclic amines or aromatic analogs [2].

Asymmetric Synthesis Chiral Auxiliary Design Stereoselective Alkylation

CB2/CB1 Selectivity Ratio Exceeding 100‑Fold Achieved Through Decahydroquinoline Amide Scaffold Optimization

The decahydroquinoline core, when functionalized with optimized amide substituents, yields CB2 receptor agonists with high selectivity over CB1 receptors. Systematic optimization of the amide substituent on the decahydroquinoline scaffold produced compounds with CB2/CB1 selectivity ratios exceeding 100‑fold, as measured by competitive radioligand binding assays . This level of selectivity is critical for achieving analgesic efficacy without CB1‑mediated central nervous system adverse effects. In the rat Complete Freund's Adjuvant (CFA) model of acute inflammatory pain, a moderately selective CB2 agonist based on the DHQ scaffold demonstrated significant analgesic activity, whereas a highly selective CB2 agonist lacking functional CB1 activity was inactive despite high in vivo exposure .

Cannabinoid Receptor CB2 Agonist Inflammatory Pain

Class I Antiarrhythmic Activity with Distinct Endothelial NO‑Releasing Benefit: DHQ Derivatives Differentiate from Quinidine

Among 15 novel decahydroquinoline derivatives (designated D1‑D15) evaluated for antiarrhythmic activity, four compounds (D12‑D15) demonstrated Class I antiarrhythmic efficacy in aconitine‑induced arrhythmia models, with an activity profile similar to quinidine and procainamide [1]. Critically, two of these active derivatives (D14 and D15) induced endothelium‑dependent coronary vasodilation mediated by nitric oxide (NO) release at a concentration of 10⁻⁵ M in isolated guinea pig heart preparations perfused via the Langendorff technique [1]. This dual pharmacological profile—Class I sodium channel blockade combined with endothelial NO‑mediated vasodilation—represents a differentiation from conventional Class I antiarrhythmics such as quinidine, which lack this vasoprotective endothelial action [2].

Antiarrhythmic Cardiovascular Endothelial Function

Non‑Opioid Analgesic Potency: DHQ Derivatives PAS‑70 and PAS‑71 Outperform Metamizol and Ketorolac at Equivalent Fractional LD₅₀ Doses

In an in vivo comparative analgesic study evaluating ten decahydroquinoline derivatives (pharmacologically active substances, PAS), two compounds—PAS‑70 and PAS‑71—exhibited pronounced analgesic effects that significantly exceeded those of the reference analgesics metamizol and ketorolac when administered at equivalent fractions of their respective median lethal doses (LD₅₀) [1]. Specifically, PAS‑70 at 1/4 LD₅₀ and PAS‑71 at both 1/4 and 1/8 LD₅₀ produced analgesic effects surpassing metamizol (1/4 LD₅₀) and ketorolac (1/4 LD₅₀) [2]. The maximum analgesic effect developed within 20–60 minutes post‑administration and persisted for up to two hours [1]. Importantly, mechanistic studies indicated that the analgesic action of these DHQ derivatives is not mediated through opioid receptors, distinguishing them from opioid analgesics and avoiding associated dependence and respiratory depression liabilities [1].

Analgesic Non‑Opioid Pain Management

Catalytic Hydrogenation Pathway Control: Ni₂P Catalysts Achieve 91.7% Propylcyclohexane Yield from Quinoline via Decahydroquinoline Intermediate

In hydrodenitrogenation (HDN) studies of quinoline, the complete hydrogenation to decahydroquinoline represents a critical intermediate step that governs downstream product distribution. Using nickel phosphide (Ni₂P) catalysts supported on SBA‑15 mesoporous silica, quinoline is preferentially hydrogenated and saturated to decahydroquinoline, with the final HDN products consisting predominantly of propylcyclohexane (91.7%) and propylbenzene (4.8%) [1]. This high selectivity toward the fully saturated decahydroquinoline intermediate suppresses the competing conversion of 1,2,3,4‑tetrahydroquinoline to o‑propylaniline, a reaction pathway that inhibits catalyst activity through competitive adsorption [1]. In comparative studies, Ni₂P catalysts demonstrated significantly higher hydrogenation capacity than sulfided catalysts and were able to fully saturate quinoline to decahydroquinoline under conditions where conventional sulfide catalysts yielded partial hydrogenation products [2].

Hydrodenitrogenation Catalysis Petrochemical Refining

Decahydroquinoline (CAS 2051-28-7) – Validated Application Scenarios for Scientific Procurement and Industrial Deployment


Stereoselective Synthesis of Alkaloid Natural Products and Chiral Auxiliary Applications

Researchers engaged in the total synthesis of complex alkaloids—particularly those containing the decahydroquinoline core such as pumiliotoxin‑C, lepadin alkaloids, and Myrioneuron natural products—should prioritize decahydroquinoline as a stereochemically defined building block. As demonstrated in Section 3, the cis‑ and trans‑DHQ diastereomers exhibit divergent alkylation stereoselectivity under identical activation conditions, enabling predictable control of absolute stereochemistry [1]. This stereochemical predictability is not available with monocyclic amines or partially hydrogenated analogs such as 1,2,3,4‑tetrahydroquinoline, which lack the saturated ring‑fusion stereocenters that define DHQ's conformational constraints [2]. Procurement of enantiopure or diastereomerically pure decahydroquinoline is essential for synthetic routes requiring high stereochemical fidelity.

Non‑Opioid Analgesic and Anti‑Inflammatory Drug Discovery Programs

Pharmaceutical discovery teams targeting non‑opioid analgesic pathways should evaluate decahydroquinoline as a privileged scaffold for lead generation. In vivo studies have demonstrated that DHQ derivatives such as PAS‑70 and PAS‑71 produce analgesic effects significantly exceeding metamizol and ketorolac at equivalent fractional LD₅₀ doses, with a mechanism of action independent of opioid receptors [1]. Additionally, the decahydroquinoline amide series has yielded CB2 receptor agonists with >100‑fold selectivity over CB1, a differentiation that enables peripheral analgesic efficacy without central nervous system adverse effects [2]. These data support procurement of decahydroquinoline for medicinal chemistry campaigns focused on inflammatory pain, neuropathic pain, and conditions requiring opioid‑sparing analgesia.

Cardiovascular Drug Discovery: Class I Antiarrhythmic Agents with Endothelial Protective Activity

Decahydroquinoline derivatives represent a differentiated class of antiarrhythmic agents that combine Class I sodium channel blockade with endothelium‑dependent nitric oxide (NO)‑mediated coronary vasodilation. As documented in Section 3, DHQ derivatives D14 and D15 induced NO‑dependent vasodilation in isolated perfused guinea pig hearts at 10⁻⁵ M while maintaining antiarrhythmic efficacy comparable to quinidine [1]. This dual pharmacological profile addresses a critical limitation of conventional Class I antiarrhythmics, which lack vasoprotective endothelial effects. Procurement of decahydroquinoline as a starting material enables the synthesis and evaluation of novel analogs for ischemic heart disease, arrhythmias associated with endothelial dysfunction, and related cardiovascular indications.

Hydrodenitrogenation (HDN) Process Development and Catalyst Performance Validation

In petroleum refining and coal liquefaction hydrotreating operations, decahydroquinoline serves as a critical analytical reference standard and mechanistic probe for HDN catalyst evaluation. Catalytic studies have shown that the selective hydrogenation of quinoline to decahydroquinoline is a key step governing downstream product distribution, with optimized Ni₂P catalysts achieving 91.7% propylcyclohexane yield from quinoline via the DHQ intermediate pathway [1]. Procurement of high‑purity decahydroquinoline is essential for calibrating GC‑MS and HPLC analytical methods used to monitor HDN reaction progress, validate catalyst selectivity, and optimize process conditions for nitrogen removal from fuel feedstocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.